

A Technical Guide to the Physicochemical Properties of 2-Methoxy-3-nitrobenzamide

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Compound of Interest

Compound Name: 2-Methoxy-3-nitrobenzamide

Cat. No.: B2888476

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Introduction

2-Methoxy-3-nitrobenzamide is a substituted aromatic amide whose relevance in the pharmaceutical industry has grown, notably as a known impurity and intermediate in the synthesis of complex therapeutic agents like Deucravacitinib. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for developing robust analytical methods, ensuring drug product purity, and controlling manufacturing processes.

The benzamide scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. For instance, the related 2-methoxybenzamide skeleton is integral to the design of potent Hedgehog (Hh) signaling pathway inhibitors, which are explored as anticancer agents[1]. This highlights the importance of characterizing substituted benzamides to understand their behavior, from solubility and stability to spectroscopic identity.

This guide provides a comprehensive overview of the core physicochemical properties of **2-Methoxy-3-nitrobenzamide**. It moves beyond a simple data sheet to offer context, explain the causality behind analytical approaches, and provide a detailed, field-proven protocol for a critical experimental determination.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological work. The fundamental identifiers for **2-Methoxy-3-nitrobenzamide** are summarized below.

Identifier	Value
IUPAC Name	2-methoxy-3-nitrobenzamide[2]
Synonyms	Benzamide, 2-methoxy-3-nitro-; Deucravacitinib Impurity 4[3][4]
CAS Number	722538-98-9[2][3][4][5][6]
Molecular Formula	C ₈ H ₈ N ₂ O ₄ [3][4][5]
Molecular Weight	196.16 g/mol [2][4][5]
InChI Key	VGIYIBRECHOFLC-UHFFFAOYSA-N[2][5]

The molecule's structure, featuring an amide, a methoxy group, and a nitro group on a benzene ring, dictates its chemical behavior, including its polarity, potential for hydrogen bonding, and spectroscopic signature.

Caption: 2D Chemical Structure of **2-Methoxy-3-nitrobenzamide**.

Core Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and bioavailability.

Property	Value / Description
Appearance	Light yellow to yellow solid.[3]
Melting Point	124 °C.[3]
Boiling Point	326.5 ± 27.0 °C (Predicted).[3]
Storage	Recommended to be sealed in a dry environment at room temperature or under refrigeration (2-8°C).[2][4]

Solubility Profile: An Insight

While specific quantitative solubility data for **2-Methoxy-3-nitrobenzamide** is not readily available in public literature, its molecular structure allows for an expert assessment. The presence of the polar amide and ether functionalities provides sites for hydrogen bonding, which may confer some solubility in polar solvents. However, the aromatic ring and the nitro group contribute to its lipophilicity. By analogy, related compounds like 2-nitrobenzamide exhibit very poor aqueous solubility (<0.1 mg/mL)[7]. Therefore, **2-Methoxy-3-nitrobenzamide** is anticipated to be poorly soluble in water and more soluble in organic solvents like DMSO, DMF, and alcohols.

This low aqueous solubility is a critical factor in drug development. It directly impacts the dissolution rate and, consequently, the absorption and bioavailability of a potential drug candidate or the behavior of an impurity during formulation and analysis.

Spectroscopic and Analytical Characterization

The identity and purity of **2-Methoxy-3-nitrobenzamide** are typically confirmed using a suite of standard analytical techniques.[3] While spectra are often proprietary, the expected features can be reliably predicted based on the compound's structure.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. This includes three signals in the aromatic region (typically 7-8.5 ppm) with coupling patterns dictated by their ortho and meta relationships. A sharp singlet around 3.9-4.1 ppm would correspond to the three protons of the methoxy ($-\text{OCH}_3$) group. The two protons of the amide ($-\text{CONH}_2$) group would likely appear as a broad singlet further downfield, with a chemical shift that can be sensitive to solvent and concentration.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides a fingerprint based on molecular vibrations. Key expected absorption bands include:
 - **N-H Stretching:** Two bands in the $3400\text{-}3100\text{ cm}^{-1}$ region from the primary amide.
 - **C-H Stretching:** Aromatic and aliphatic C-H stretches just above and below 3000 cm^{-1} , respectively.

- C=O Stretching (Amide I): A strong, sharp absorption around 1650-1680 cm^{-1} .
- N-O Stretching (Nitro group): Two strong bands corresponding to asymmetric ($\sim 1520\text{-}1550\text{ cm}^{-1}$) and symmetric ($\sim 1340\text{-}1370\text{ cm}^{-1}$) stretching.
- C-O Stretching: A distinct band for the aryl-alkyl ether linkage around 1250 cm^{-1} .
- Mass Spectrometry: In mass spectrometry, the compound is expected to show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight of approximately 196.16. Common fragmentation patterns would involve the loss of the amide group ($-\text{NH}_2$), the methoxy group ($-\text{OCH}_3$), or the nitro group ($-\text{NO}_2$), providing structural confirmation.
- High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A typical purity specification for this compound is $\geq 98.0\%$, which is determined by HPLC with UV detection.[3] The method is crucial for quantifying the compound in reaction mixtures and for identifying it as an impurity in final drug products.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale and Expertise: Determining aqueous solubility is fundamental in drug development. The shake-flask method, as described by regulatory bodies like the OECD, remains the "gold standard" for its simplicity and reliability. Its core principle is to allow a compound to reach thermodynamic equilibrium in a solvent, ensuring the measured concentration represents its true maximum solubility under the specified conditions. The choice of a physiologically relevant buffer (e.g., PBS at pH 7.4) is a deliberate step to mimic conditions in the body, providing data that is more predictive of in vivo behavior.

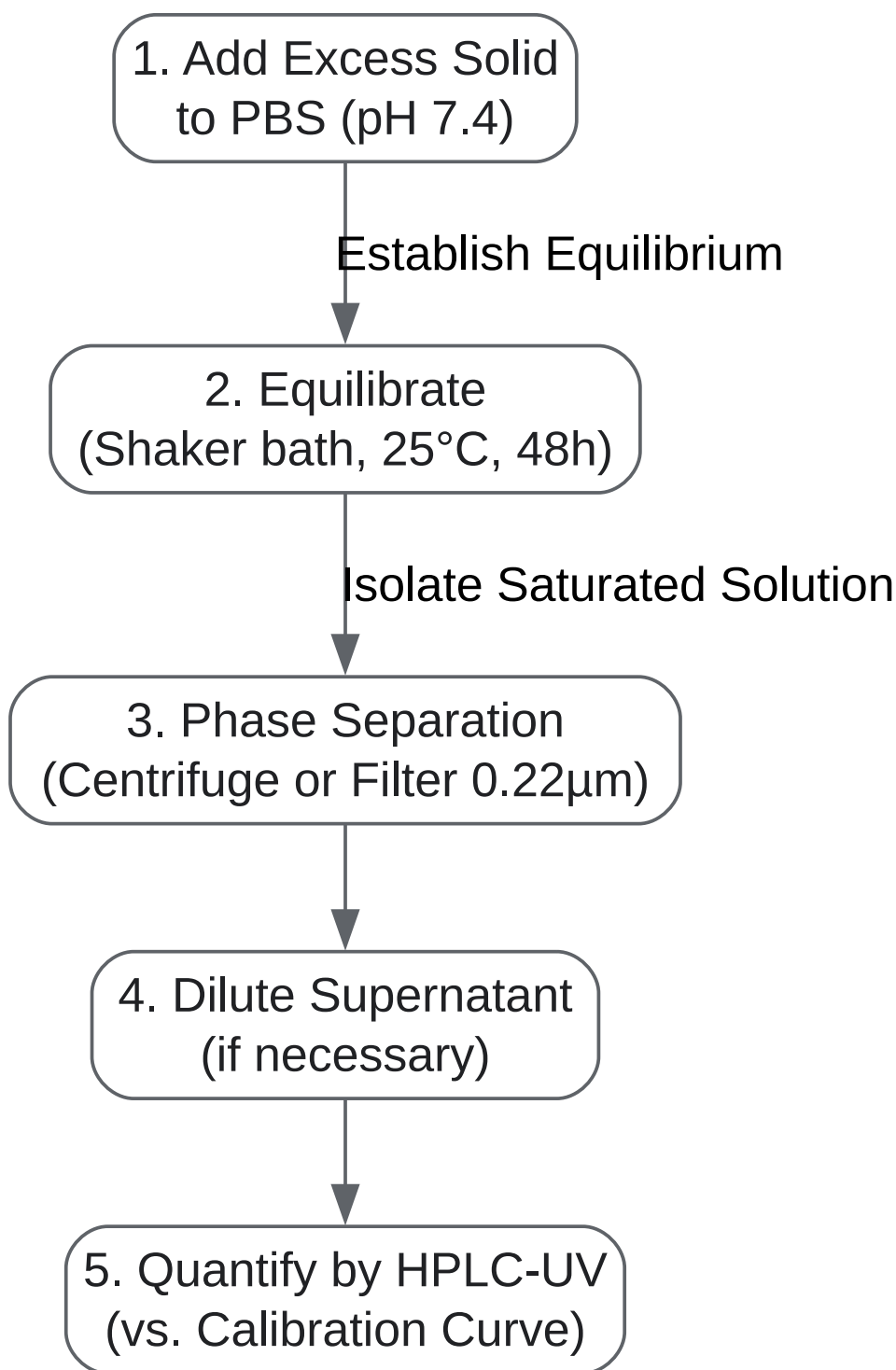
Methodology:

- **Preparation of Media:** Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.22 μm filter to remove any particulate matter.
- **Sample Addition:** Add an excess amount of solid **2-Methoxy-3-nitrobenzamide** to a known volume of the PBS buffer in a sealed, clear glass vial. The excess solid is critical to ensure

that equilibrium is established with the undissolved compound. A visual confirmation of solid material at the end of the experiment serves as a self-validating check.

- **Equilibration:** Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 to 48 hours. This extended period is necessary for slowly dissolving compounds to reach a true thermodynamic equilibrium.
- **Phase Separation:** After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. To ensure no solid particles are transferred, the aliquot must be filtered through a chemically inert syringe filter (e.g., 0.22 µm PVDF) or centrifuged at high speed (e.g., >10,000 g for 15 minutes). This step is the most critical for accuracy.
- **Quantification:** Prepare a series of calibration standards of **2-Methoxy-3-nitrobenzamide** in a suitable organic solvent (like acetonitrile or methanol) and dilute them into the same PBS buffer. Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.
- **Data Analysis:** Construct a calibration curve from the standards. Use the peak area of the supernatant sample to determine its concentration from the curve, accounting for any dilution factors. The resulting concentration is the equilibrium solubility.

Experimental Workflow Diagram:



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Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

2-Methoxy-3-nitrobenzamide is a compound of significant interest, particularly within the context of pharmaceutical development and quality control. Its physicochemical profile—characterized by its solid, yellow appearance, a melting point of 124°C, and presumed low aqueous solubility—defines its behavior in both synthetic and analytical settings. The structural features give rise to a predictable and verifiable spectroscopic fingerprint via NMR, IR, and mass spectrometry, which, alongside HPLC, forms the basis for its robust identification and purity assessment. Understanding these properties and the protocols used to measure them is essential for any scientist working with this molecule or related chemical entities.

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